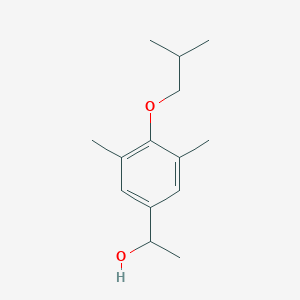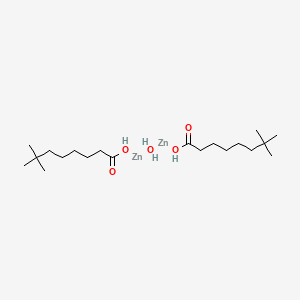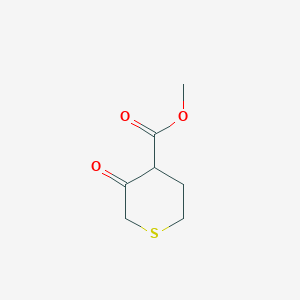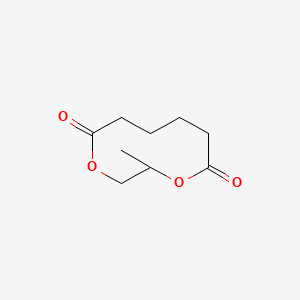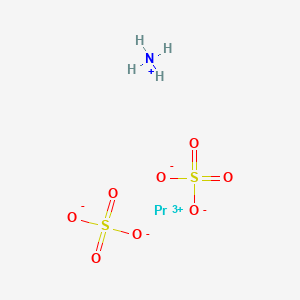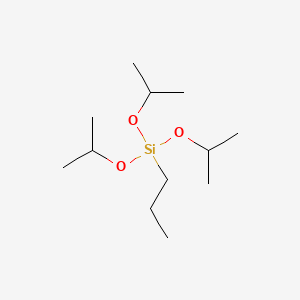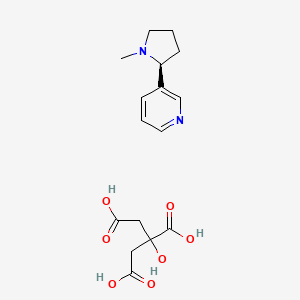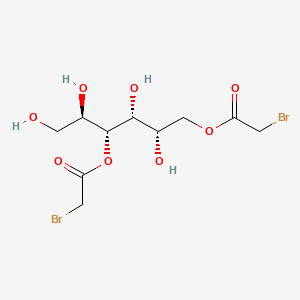![molecular formula C9H12ClN3O B12644782 (R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is a heterocyclic compound that belongs to the pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Wirkmechanismus
The mechanism of action of ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate the function of a receptor by binding to its ligand-binding domain. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: A parent compound with a similar core structure.
Pyrimidinamine: A derivative with an amino group, exhibiting different biological activities.
Triazolopyrimidine: A fused ring system with distinct chemical properties.
Uniqueness
®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is unique due to its specific substitution pattern and stereochemistry
Eigenschaften
Molekularformel |
C9H12ClN3O |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
8-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C9H12ClN3O/c1-6-3-4-13-8(12(6)2)5-7(10)11-9(13)14/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QHASQZFSQRMHNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN2C(=CC(=NC2=O)Cl)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


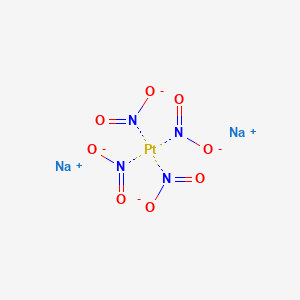
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
